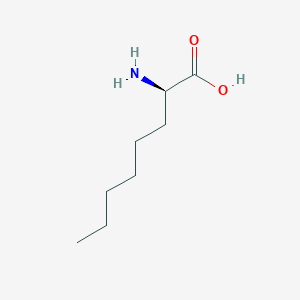

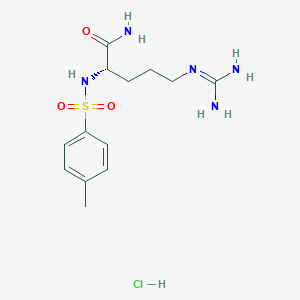

(R)-2-Aminooctanoic acid

Overview

Description

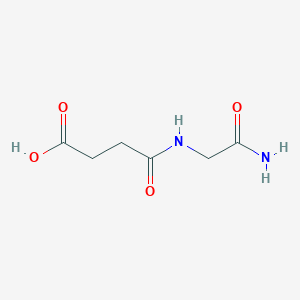

Amino acids are organic molecules that consist of a basic amino group (―NH 2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . The term amino acid is short for α-amino [alpha-amino] carboxyl acid .

Synthesis Analysis

The synthesis of amino acids often involves the transformation of certain compounds. For example, a study on the synthesis of ®-4-aminopentanoic acid from levulinic acid using an engineered glutamate dehydrogenase from Escherichia coli was developed .Molecular Structure Analysis

The α carbon, carboxyl, and amino groups are common to all amino acids, so the R-group is the only unique feature in each amino acid .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both bases and acids due to the presence of amino and carboxyl groups .Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .Scientific Research Applications

Synthesis of Chiral Amino Acids : A study by Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic approach. This method involved coupling an aldol reaction with a stereoselective transamination, using formaldehyde and alanine as starting materials.

Development of Renin Inhibitors : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid, including the dipeptide isostere (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid. This compound was used as a potent inhibitor of human plasma renin, highlighting its potential application in drug development.

Methodology for Asymmetric Synthesis : Tiecco et al. (2007) reported a simple method for the asymmetric synthesis of (R)-3-aminooctanoic acid from commercially available (S)-1-octyn-3-ol. This method involved several transformation steps, demonstrating the feasibility of synthesizing such compounds from readily available materials.

Therapeutic Agents for Alzheimer's Disease : Hasegawa and Yamamoto (2000) developed a large-scale synthesis of (R)-2-Propyloctanoic acid, a novel therapeutic agent for Alzheimer's Disease. They used Oppolzer's camphorsultam as a chiral auxiliary and introduced a new method for the removal of the chiral source, indicating the compound's pharmaceutical potential.

Biological Significance and Synthetic Approaches : A review by Viso et al. (2011) explored the biological significance and therapeutic uses of R,β-diamino acids, including (R)-2-Aminooctanoic acid. They discussed its role in the synthesis of new molecules and modulation of biological behavior in peptidic entities.

Antioxidant and Cytoprotective Properties : Kates et al. (2014) synthesized a library of compounds based on the condensation of amino acids with lipoic acid, demonstrating cytoprotective efficacy associated with the R-enantiomer of the dithiolane.

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364602 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Aminooctanoic acid | |

CAS RN |

106819-03-8 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)